molecular formula C13H7BrF6N4O B12094091 2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)- CAS No. 1642300-92-2

2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)-

Cat. No.: B12094091
CAS No.: 1642300-92-2
M. Wt: 429.11 g/mol
InChI Key: HBVDYJJWHRUQMW-WTKPLQERSA-N
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Description

2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)- is a complex organic compound characterized by the presence of trifluoromethyl groups, a triazole ring, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)- typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)phenyl derivatives with triazole compounds under controlled conditions. The bromination step is crucial and is often carried out using bromine or bromine-containing reagents in an organic solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes the purification of intermediates and final products through techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation reactions may produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)- involves its interaction with specific molecular targets. The trifluoromethyl groups and triazole ring play a crucial role in binding to these targets, influencing various biochemical pathways. The bromine atom may also participate in halogen bonding, further modulating the compound’s activity .

Properties

CAS No.

1642300-92-2

Molecular Formula

C13H7BrF6N4O

Molecular Weight

429.11 g/mol

IUPAC Name

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-bromoprop-2-enamide

InChI

InChI=1S/C13H7BrF6N4O/c14-9(10(21)25)4-24-5-22-11(23-24)6-1-7(12(15,16)17)3-8(2-6)13(18,19)20/h1-5H,(H2,21,25)/b9-4-

InChI Key

HBVDYJJWHRUQMW-WTKPLQERSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(/C(=O)N)\Br

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C(=O)N)Br

Origin of Product

United States

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